1-Ethyl-6-hydroxybenzo[cd]indol-2-one
Description
1-Ethyl-6-hydroxybenzo[cd]indol-2-one is a polycyclic heteroaromatic compound featuring a benzo[cd]indol-2-one core substituted with an ethyl group at the 1-position and a hydroxyl group at the 6-position. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 237.24 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a selective inhibitor of the BRD4 bromodomain, as evidenced by its co-crystallization with BRD4-BD1 in structural studies (PDB: 5Z8G) . The ethyl group enhances hydrophobic interactions with target proteins, while the hydroxyl group contributes to hydrogen bonding, influencing both solubility and binding affinity.
Properties
IUPAC Name |
1-ethyl-6-hydroxybenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-14-10-6-7-11(15)8-4-3-5-9(12(8)10)13(14)16/h3-7,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFNNSZHHCZXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-6-hydroxybenzo[cd]indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . Another approach is the use of titanium catalysts for hydroamination reactions, which can then be converted into indoles by adding zinc chloride to the reaction mixture . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-6-hydroxybenzo[cd]indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Ethyl-6-hydroxybenzo[cd]indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-hydroxybenzo[cd]indol-2-one involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- BRD4 Inhibition : this compound’s selectivity for BRD4-BD1 highlights the importance of substituent positioning for bromodomain inhibition, a strategy leveraged in epigenetics-based drug design .
- Dual-Activity Potential: Indol-2-one derivatives with arylidene motifs (e.g., benzylidene) exhibit dual antimicrobial and antiproliferative activity, though this compound’s dual functionality remains unexplored .
- Synthetic Utility : The benzo[cd]indol-2-one scaffold is versatile, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
